

# PD-166285: A Technical Guide for Wee1 Kinase Inhibition Studies

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## Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866

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## Introduction

PD-166285 is a potent, ATP-competitive inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.<sup>[1][2]</sup> By inhibiting Wee1, PD-166285 prevents the inhibitory phosphorylation of Cdc2 (CDK1), leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with defective p53.<sup>[1][3][4]</sup> This technical guide provides an in-depth overview of PD-166285 for researchers engaged in Wee1 kinase inhibition studies. It covers the compound's inhibitory activity, relevant signaling pathways, and detailed experimental protocols.

It is important to note that the deuterated form, **PD-166285-d4**, is likely utilized as an internal standard for analytical quantification of PD-166285 in experimental settings, rather than as an active inhibitor itself. This guide will focus on the pharmacologically active compound, PD-166285.

## Data Presentation: Inhibitory Activity of PD-166285

The following tables summarize the quantitative data on the inhibitory potency of PD-166285 against various kinases and its anti-proliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)
Wee1	24[5][6][7]
Myt1	72[5][6]
c-Src	8.4[2][7][8]
FGFR1	39.3[2][7][8]
EGFR	87.5[2][7][8]
PDGFRβ	98.3[2][7][8]
Chk1	3433[5][6]
MAPK	5000[2][8]
PKC	22700[2][8]

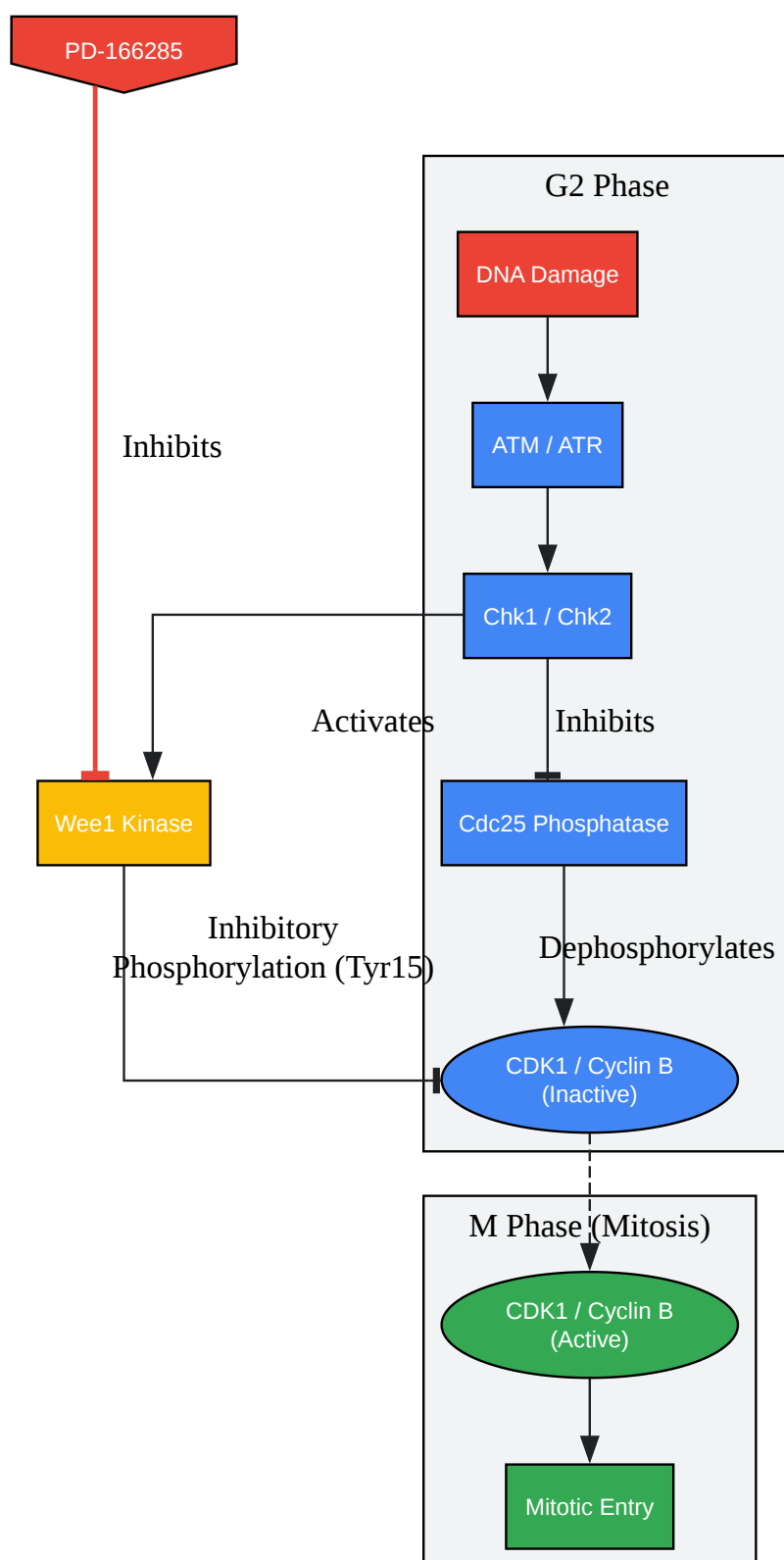
Table 2: Cellular Activity and Anti-proliferative Effects

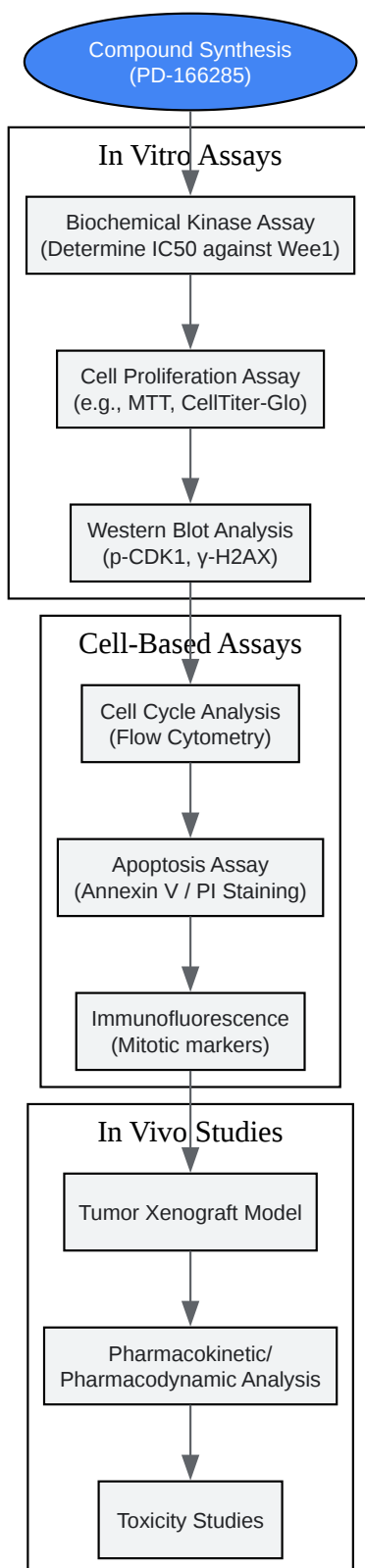
Cell Line	Assay Type	IC50 (μM)
C6 (rat glioma)	PDGF-stimulated receptor autophosphorylation	0.005[5]
MDA-MB-231	Antiproliferative activity (72 hrs)	0.16[5]
HEK-293T	Antiproliferative activity (72 hrs)	0.29[5]
NIH3T3	Inhibition of proliferation (sulforhodamine B)	0.35[5]
MM1.S	Antiproliferative activity (72 hrs)	0.52[5]

# Signaling Pathways and Experimental Workflows

## Wee1 Kinase Signaling Pathway

Wee1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating the CDK1/Cyclin B complex. This prevents cells from entering mitosis, allowing time for DNA repair.[3][9] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2 checkpoint becomes critical for survival, making Wee1 an attractive therapeutic target.[3] Inhibition of Wee1 by compounds like PD-166285 abrogates this checkpoint, forcing the cell into premature and often catastrophic mitosis.[1][4]





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